1-{7-ethyl-1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone
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Overview
Description
1-{7-ethyl-1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes an indole core, a trifluoroethanone group, and a methoxyphenoxyethyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{7-ethyl-1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone typically involves multiple steps. One common approach is the Fischer indole synthesis, which starts with the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-{7-ethyl-1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.
Scientific Research Applications
1-{7-ethyl-1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{7-ethyl-1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The trifluoroethanone group may enhance the compound’s binding affinity and stability, while the methoxyphenoxyethyl side chain can influence its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
1-{7-ethyl-1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone: can be compared with other indole derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoroethanone group, in particular, enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C21H20F3NO3 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
1-[7-ethyl-1-[2-(3-methoxyphenoxy)ethyl]indol-3-yl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C21H20F3NO3/c1-3-14-6-4-9-17-18(20(26)21(22,23)24)13-25(19(14)17)10-11-28-16-8-5-7-15(12-16)27-2/h4-9,12-13H,3,10-11H2,1-2H3 |
InChI Key |
FJJYZJJGLWCFJT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CCOC3=CC=CC(=C3)OC)C(=O)C(F)(F)F |
Origin of Product |
United States |
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